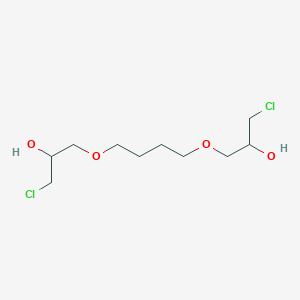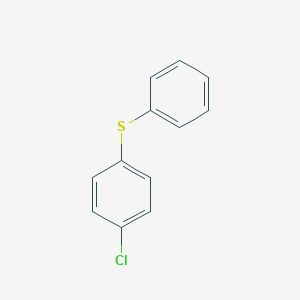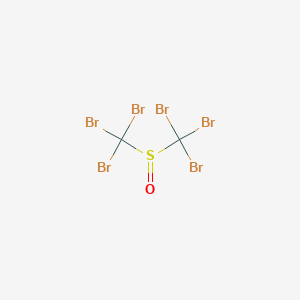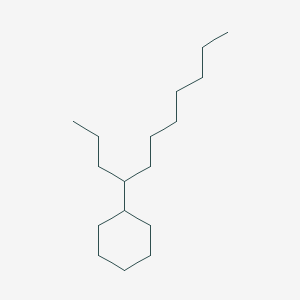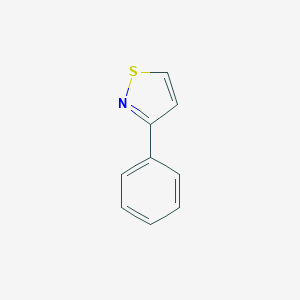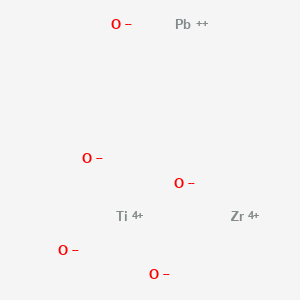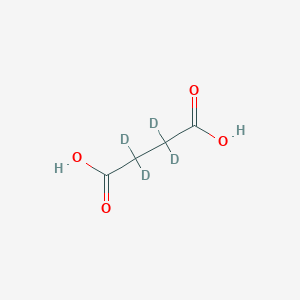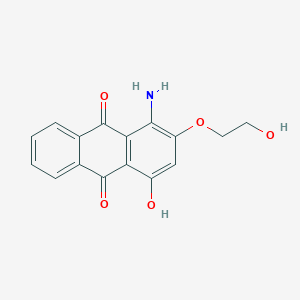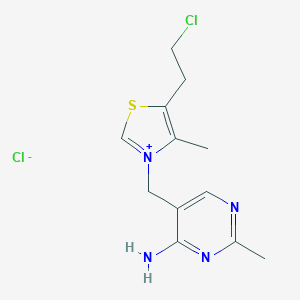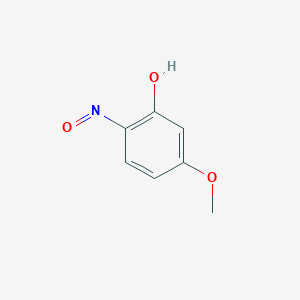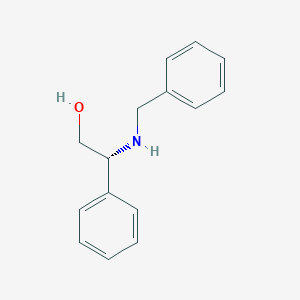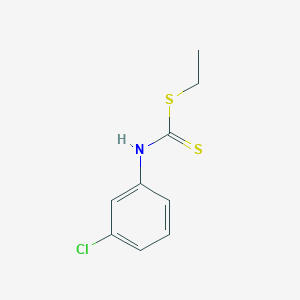
ethyl N-(3-chlorophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that has been widely studied for its potential use in scientific research. ECD is a carbamate derivative that has been found to have a range of biological activities, including antifungal, antibacterial, and insecticidal properties. In
Mecanismo De Acción
The mechanism of action of ethyl N-(3-chlorophenyl)carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system of insects. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to inhibit the activity of beta-glucosidase, an enzyme that is involved in the metabolism of carbohydrates in fungi.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-(3-chlorophenyl)carbamodithioate has been found to have a range of biochemical and physiological effects on target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to disrupt the cell membrane of fungi, leading to cell death. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to disrupt the nervous system of insects, leading to paralysis and death. ethyl N-(3-chlorophenyl)carbamodithioate has been found to have low toxicity to mammals, making it a potentially useful compound for the development of new drugs and treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(3-chlorophenyl)carbamodithioate has a number of advantages for use in lab experiments, including its broad-spectrum activity against a range of fungi, bacteria, and insects, and its low toxicity to mammals. However, ethyl N-(3-chlorophenyl)carbamodithioate is also known to have some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of future directions for the study of ethyl N-(3-chlorophenyl)carbamodithioate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Other potential directions for future research include the study of ethyl N-(3-chlorophenyl)carbamodithioate's effects on other types of organisms, such as plants and algae, and the investigation of its potential use in the development of new drugs and treatments for a range of diseases.
Conclusion:
In conclusion, ethyl N-(3-chlorophenyl)carbamodithioate is a chemical compound that has been widely studied for its potential use in scientific research. ethyl N-(3-chlorophenyl)carbamodithioate has a range of biological activities, including antifungal, antibacterial, and insecticidal properties, and has been found to be effective against a range of target organisms. While ethyl N-(3-chlorophenyl)carbamodithioate has some limitations, including its low solubility in water, it has a number of potential advantages for use in lab experiments, and there are a range of future directions for its study and development.
Métodos De Síntesis
Ethyl N-(3-chlorophenyl)carbamodithioate can be synthesized through a variety of methods, including the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl)carbamodithioate, or the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl) thiocarbamate in the presence of triethylamine. The purity and yield of ethyl N-(3-chlorophenyl)carbamodithioate can be improved through recrystallization and purification methods.
Aplicaciones Científicas De Investigación
Ethyl N-(3-chlorophenyl)carbamodithioate has been studied for its potential use in a variety of scientific research applications, including as an antifungal agent, an antibacterial agent, and an insecticide. ethyl N-(3-chlorophenyl)carbamodithioate has been found to be effective against a range of fungal and bacterial species, including Candida albicans, Escherichia coli, and Staphylococcus aureus. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to be effective against a range of insect species, including the tobacco hornworm and the Colorado potato beetle.
Propiedades
Número CAS |
13037-29-1 |
|---|---|
Nombre del producto |
ethyl N-(3-chlorophenyl)carbamodithioate |
Fórmula molecular |
C9H10ClNS2 |
Peso molecular |
231.8 g/mol |
Nombre IUPAC |
ethyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
VKJZJFMDTGSGGW-UHFFFAOYSA-N |
SMILES isomérico |
CCSC(=NC1=CC(=CC=C1)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=CC=C1)Cl |
SMILES canónico |
CCSC(=S)NC1=CC(=CC=C1)Cl |
Otros números CAS |
13037-29-1 |
Sinónimos |
m-Chlorophenyldithiocarbamic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




